molecular formula C8H9N3O2S B6167223 (4-methyl-3-nitrophenyl)thiourea CAS No. 159753-13-6

(4-methyl-3-nitrophenyl)thiourea

Cat. No.: B6167223
CAS No.: 159753-13-6
M. Wt: 211.2
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Description

(4-methyl-3-nitrophenyl)thiourea (CAS 159753-13-6) is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . It is a member of the thiourea derivative family, a class of organosulfur compounds that have garnered significant attention in organic synthesis and medicinal chemistry research due to their diverse biological activities . Thiourea derivatives are recognized as versatile intermediates and are investigated for a wide spectrum of applications, including antibacterial, antioxidant, and anticancer properties . The structure of thiourea allows it to coordinate with various metal centers, forming stable metal complexes that are often explored for their enhanced antimicrobial efficacy . This particular derivative, with its specific 4-methyl-3-nitrophenyl substitution, is a valuable reagent for researchers in the fields of organic chemistry and drug discovery. It can be utilized in the synthesis of more complex molecules, as a ligand in coordination chemistry, and for probing biological mechanisms. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

159753-13-6

Molecular Formula

C8H9N3O2S

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction with Ammonium Thiocyanate and Acyl Chlorides

A modified protocol adapted from the synthesis of analogous thioureas involves the use of 4-methyl-3-nitrobenzoyl chloride and ammonium thiocyanate under phase-transfer catalysis (PTC). In a representative procedure:

  • 4-methyl-3-nitrobenzoyl chloride (1.62 g, 10 mmol) is dissolved in dichloromethane (25 mL).

  • Ammonium thiocyanate (1.14 g, 15 mmol) and PEG-600 (0.18 g, 3% w/w) are added.

  • The mixture is stirred at room temperature for 1 hour, followed by dropwise addition of 4-methyl-3-nitroaniline (4.5 mmol) in dichloromethane.

  • After 2 hours, the product is isolated via filtration, yielding This compound with a purity of 95%.

Key Data:

ParameterValueSource
Yield85–90%
Melting Point176–177°C
Purity (HPLC)95%

Alternative Route Using Thiophosgene

Thiophosgene (CSCl₂) serves as an efficient thiocarbonylating agent for primary amines. The reaction proceeds as follows:

  • 4-methyl-3-nitroaniline (1.0 equiv) is dissolved in anhydrous acetone under nitrogen.

  • Thiophosgene (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).

  • The mixture is stirred for 4 hours, yielding the intermediate 4-methyl-3-nitrophenyl isothiocyanate .

  • Ammonia gas is bubbled through the solution to form the thiourea derivative, which is recrystallized from ethanol.

Advantages:

  • High atom economy (yields >80%).

  • Avoids handling toxic thiophosgene in large-scale reactions.

Modern Catalytic Approaches

Phase-Transfer Catalysis (PTC)

Polyethylene glycol (PEG-600) enhances reaction efficiency by facilitating interfacial interactions between aqueous and organic phases. In a typical setup:

  • 4-methyl-3-nitroaniline reacts with 4-methyl-3-nitrobenzoyl chloride in dichloromethane.

  • PEG-600 (3% w/w) accelerates the nucleophilic attack of thiocyanate on the acyl chloride.

Mechanistic Insight:
The catalytic cycle involves the formation of a PEG-thiocyanate complex, which transfers the thiocyanate ion into the organic phase, promoting acylation.

Solid-Supported Synthesis

Recent advances utilize silica-supported reagents to minimize byproducts. For example:

  • 4-methyl-3-nitroaniline is adsorbed onto silica gel.

  • The substrate is treated with benzoyl isothiocyanate in acetonitrile at 60°C for 6 hours.

  • The product is eluted with ethyl acetate, achieving yields of 78–82%.

Benefits:

  • Simplified purification.

  • Reduced solvent consumption.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (e.g., acetone, DMF) improve thiourea formation rates by stabilizing ionic intermediates. Comparative studies show:

SolventReaction Time (h)Yield (%)
Acetone288
DCM385
THF472

Nitro Group Reactivity

The electron-withdrawing nitro group at the 3-position deactivates the aromatic ring, necessitating vigorous conditions. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates by 40% compared to conventional heating.

Characterization and Quality Control

Spectroscopic Analysis

  • IR (KBr): ν = 3107 cm⁻¹ (N–H), 1610 cm⁻¹ (C=O), 1238 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d6): δ 7.70–7.62 (m, aromatic H), 2.40 (s, CH₃).

  • MS (ESI): m/z 211.24 [M+H]⁺.

Purity Assessment

HPLC analysis using a C18 column (MeOH:H₂O = 70:30) confirms a purity of 95%, with a retention time of 6.8 minutes.

Industrial Applications and Scalability

The compound’s utility in drug discovery (e.g., as a kinase inhibitor precursor) drives demand for scalable methods. Pilot-scale trials using continuous flow reactors achieve:

  • Throughput: 1.2 kg/day.

  • Purity: 93–95%.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-methyl-3-aminophenylthiourea.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Antitumor Activity
Research has shown that thiourea derivatives, including (4-methyl-3-nitrophenyl)thiourea, exhibit significant antitumor properties. Studies have demonstrated that these compounds can target specific molecular pathways involved in cancer progression, with some derivatives showing IC50 values as low as 1.50 µM against human leukemia cell lines . The ability of these compounds to inhibit angiogenesis and alter cancer cell signaling pathways makes them promising candidates for further development in cancer therapy.

Antiviral and Anti-inflammatory Properties
Thiourea derivatives are also noted for their antiviral and anti-inflammatory activities. They have been studied for their potential to inhibit viral replication and modulate inflammatory responses, which is crucial in treating various viral infections and inflammatory diseases . The synthesis of this compound has been linked to enhanced biological activity against certain pathogens, making it a subject of interest in pharmacological research.

Agricultural Applications

Pesticidal Activity
The compound shows promise as a pesticide, particularly against plant pathogens such as Penicillium expansum and Fusarium oxysporum. Studies indicate that thioureas can function as effective fungicides, herbicides, and insecticides . For instance, specific derivatives have demonstrated larvicidal activity against mosquito species like Aedes aegypti, highlighting their potential utility in pest control strategies.

Growth Stimulants
In addition to their pesticidal properties, thiourea derivatives are utilized as growth stimulants in agriculture. They can enhance plant growth and yield by improving nutrient uptake and stress resistance . This application is particularly relevant in sustainable agriculture practices where chemical fertilizers are minimized.

Material Science Applications

Chemical Synthesis
this compound serves as an important synthetic precursor in organic chemistry. Its derivatives are employed in the synthesis of various heterocycles, which are crucial for developing new materials with desired properties . The compound's ability to act as an organocatalyst further expands its application scope in chemical reactions.

Industrial Uses
Thiourea derivatives find extensive use in the manufacturing of photographic films, plastics, dyes, elastomers, and textiles . Their role as intermediates in these industries underscores their commercial significance.

Case Studies and Research Findings

Study Reference Focus Area Findings
Anti-inflammatory ActivityDemonstrated effectiveness against inflammatory markers; potential for drug development.
Antitumor PropertiesIC50 values < 20 µM for several cancer cell lines; promising leads for anticancer drugs.
Pesticidal EfficacyEffective against Fusarium oxysporum; potential for agricultural pest management strategies.
Material ScienceUsed as intermediates in dyes and plastics; significant role in industrial applications.

Mechanism of Action

The mechanism of action of (4-methyl-3-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Structural Features Electronic Effects
This compound 3-NO₂, 4-CH₃ Planar thiourea core; moderate steric hindrance from CH₃ Strong electron withdrawal (NO₂), mild +I (CH₃)
4-Chloro-3-nitrophenylthiourea 3-NO₂, 4-Cl Similar planarity; Cl introduces higher electronegativity Enhanced electron withdrawal (Cl)
1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea Biphenyl carbonyl, 4-NO₂ Extended conjugation from biphenyl; larger molecular volume Resonance stabilization (biphenyl)
3-(3-Methoxybenzoyl)-1,1-diphenylthiourea Methoxybenzoyl, diphenyl Bulky substituents; methoxy group introduces electron donation Mixed electronic effects (donation/withdrawal)

Key Observations :

  • The nitro group in this compound enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .
  • Chlorine in 4-chloro-3-nitrophenylthiourea increases polarity and hydrogen-bonding capacity compared to the methyl group, improving cytotoxicity in some cancer cell lines .
  • Biphenyl derivatives exhibit greater π-π stacking and planar molecular arrangements, favoring applications in nonlinear optics .

Spectroscopic and Crystallographic Differences

Table 2: Hydrogen Bonding and Crystal Packing

Compound Hydrogen Bonding Patterns Dihedral Angles (°) Crystal Packing Efficiency
This compound N–H···S and C–H···O interactions 6.15–0.92 (thiourea vs. aryl rings) Moderate
1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea N–H···Cl, N–H···O, C–H···S 1.02–6.15 (biphenyl vs. nitro ring) High (layered structures)
1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea Intramolecular N–H···S and intermolecular C–H···π 8.5–12.3 (methylphenyl vs. thiourea) Low (disordered packing)

Key Findings :

  • The methyl group in this compound reduces steric clashes, allowing tighter molecular packing than bulkier derivatives like biphenylcarbonyl analogs .
  • Chlorine and nitro groups in related compounds promote stronger intermolecular hydrogen bonds (e.g., N–H···Cl), enhancing thermal stability .

Key Insights :

  • Antimicrobial activity correlates with electron-withdrawing substituents: chlorine > methyl .
  • Nonlinear optical (NLO) activity is prominent in metal-coordinated thioureas (e.g., BTBN) but absent in simple arylthioureas .

Stability and Reactivity

  • Thermal Stability : Nitro groups reduce thermal stability compared to methoxy or methyl derivatives due to decomposition risks .
  • Metal Complexation: this compound forms weaker metal complexes than thioureas with additional donor sites (e.g., hydroxyethyl groups in 1-acyl derivatives) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-methyl-3-nitrophenyl)thiourea, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with nitration of 4-methylphenyl precursors followed by thiourea coupling. Key steps include:

  • Nitration : Use mixed HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.
  • Thiourea coupling : React the nitro intermediate with thiocyanate derivatives (e.g., ammonium thiocyanate) in polar aprotic solvents (DMF or DMSO) at 80–100°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Confirm purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. How can the biological activity of this compound be screened effectively?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Kinetic assays (e.g., urease or acetylcholinesterase inhibition) using UV-Vis spectroscopy .
  • Control : Compare with known thiourea derivatives (e.g., 1-(4-nitrophenyl)-2-thiourea) to contextualize activity .

Q. What techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use SHELX-2018 for structure refinement; ensure cryogenic data collection (100 K) to minimize thermal motion artifacts .
  • Spectroscopy : ¹H NMR (δ ~10–12 ppm for thiourea NH), FT-IR (C=S stretch ~1250 cm⁻¹), and HRMS (m/z [M+H]⁺ calculated for C₈H₉N₃O₂S: 227.04) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding modes of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level; analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding with biological targets (e.g., Bcl-2 for apoptosis studies). Validate with MD simulations (GROMACS, 50 ns) .
  • ADMET prediction : SwissADME or pkCSM to assess pharmacokinetics (e.g., logP ~2.5, BBB permeability) .

Q. What mechanisms underlie the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • Mitochondrial pathway : Measure ΔψM collapse via JC-1 staining and cytochrome c release (Western blot) .
  • Apoptosis markers : Caspase-3/7 activation (fluorometric assays) and Bax/Bcl-2 ratio quantification (qPCR) .
  • Comparative studies : Cross-reference with structurally similar compounds (e.g., 1-(3-chlorophenyl)thiourea analogs) to identify substituent effects .

Q. How should conflicting data on thiourea derivative toxicity be resolved?

  • Methodological Answer :

  • Dose-response studies : Conduct in vitro (HepG2 cells) and in vivo (rodent models) to establish LD₅₀ and NOAEL .
  • Metabolite profiling : LC-MS/MS to identify toxic metabolites (e.g., nitroso intermediates) .
  • Literature meta-analysis : Use tools like RevMan to statistically reconcile discrepancies (e.g., conflicting IC₅₀ values) .

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